molecular formula C40H56 B108777 alpha-Carotene CAS No. 7488-99-5

alpha-Carotene

Cat. No. B108777
CAS RN: 7488-99-5
M. Wt: 536.9 g/mol
InChI Key: ANVAOWXLWRTKGA-NTXLUARGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Carotene is a natural lipid-soluble terpene and one of the C40 carotenes . It is widely found in dietary fruits and vegetables, and its concentration depends on the plant species .


Molecular Structure Analysis

The chemical structure of alpha-Carotene is based on the unsaturated polyene chain skeleton, with an ε-ring and a β-ring on each side of the skeleton . The molecular formula of alpha-Carotene is C40H56, and it has a molar mass of 552.873 g/mol .


Physical And Chemical Properties Analysis

Alpha-Carotene is a tetraterpenoid compound and is structurally similar to beta-Carotene . It is a natural lipid-soluble terpene . The structure of alpha-Carotene consists of 11 conjugated double bonds, which give it its characteristic deep orange color .

Scientific Research Applications

Bioaccessibility and Bioavailability

Alpha-carotene is a fat-soluble micronutrient known for its potential health benefits, including protection against cancer and cardiovascular diseases. The bioaccessibility and bioavailability of alpha-carotene, alongside other carotenoids and vitamin E, are influenced by various factors such as the food matrix, formulation, and food processing. In vitro models are increasingly used to estimate the bioaccessibility of these microconstituents, providing valuable insights into how our body may absorb and utilize them from different dietary sources (Reboul et al., 2006).

Protective Effects Against Ultraviolet Light

Alpha-carotene, among other carotenoids, has been studied for its potential in protecting the skin against ultraviolet light-induced erythema. The protective effects seem to improve when combined with vitamin E, highlighting the role of these antioxidants in skin health and their potential use in sun protection strategies (Stahl et al., 2000).

Role in Genetic Variants and Serum Concentrations

The concentrations of alpha-carotene in the serum can be influenced by genetic variants, which may have implications for health outcomes like cancer risk and overall mortality. Studies have identified specific genetic loci associated with serum alpha-carotene concentrations, contributing to our understanding of the genetic factors that may influence the levels of this nutrient in our body (D’Adamo et al., 2016).

Role in Disease Prevention and Health Promotion

Alpha-carotene has been implicated in various aspects of disease prevention and health promotion. Studies suggest its role in reducing oxidative stress, influencing antioxidant defense systems, and potentially affecting the progression and survival rates of certain cancers, like prostate cancer (Watters et al., 2009). It's also been noted for its role in atherosclerosis prevention and the maintenance of cardiovascular health (D'odorico et al., 2000).

Safety And Hazards

While alpha-Carotene is generally considered safe, there are some potential risks associated with its consumption. These include an increased risk of lung cancer in smokers, an increased risk of prostate cancer in men, and an increased risk of heart disease in people with high cholesterol .

Future Directions

The beneficial effects of dietary alpha-Carotene intake in widespread modern civilization diseases, such as cancer, cardiovascular disease, and photosensitivity disorders, have been attributed to its unique antioxidative properties . Future research will likely focus on further elucidating the mechanisms of action of alpha-Carotene and exploring its potential therapeutic applications .

properties

IUPAC Name

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVAOWXLWRTKGA-NTXLUARGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=CCCC2(C)C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893691
Record name alpha-Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003993
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

alpha-Carotene

CAS RN

7488-99-5
Record name α-Carotene (natural)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7488-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Carotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007488995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Carotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15909
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name alpha-Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-CAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45XWE1Z69V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name alpha-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003993
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187.5 °C
Record name alpha-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003993
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Carotene
Reactant of Route 2
Reactant of Route 2
alpha-Carotene
Reactant of Route 3
Reactant of Route 3
alpha-Carotene
Reactant of Route 4
Reactant of Route 4
alpha-Carotene
Reactant of Route 5
Reactant of Route 5
alpha-Carotene
Reactant of Route 6
alpha-Carotene

Citations

For This Compound
7,790
Citations
TW Goodwin, RJ Williams - Biochemical Journal, 1965 - ncbi.nlm.nih.gov
H I-H+ stereospecific and thatall the eliminations have the same specificity; the 4R-hydrogen is retained and the 4S-hydrogen is eliminated. Dr JW Cornforth and Dr G. Popjak kindly …
Number of citations: 30 www.ncbi.nlm.nih.gov
JR Zhou, ET Gugger, JW Erdman Jr - Journal of the American …, 1996 - Taylor & Francis
The objective of this study was to investigate the relative bioavailability (BV) of beta-carotene (BC) and alpha-carotene (AC) from different extracts of carrots utilizing the ferret model. …
Number of citations: 104 www.tandfonline.com
DI Thurnham, E Smith, PS Flora - Clinical chemistry, 1988 - academic.oup.com
A method is described for simultaneously determining retinol, alpha-tocopherol, beta-carotene, alpha-carotene, lycopene, and beta-cryptoxanthin in 0.25 mL of plasma. Plasma mixed …
Number of citations: 393 academic.oup.com
A Homnava, J Payne, P Koehler… - Journal of food …, 1990 - Wiley Online Library
… Alphacarotene was not identified in the peeled persimmon. Kimura and Rodriguez-Amaya (… The objective of this article is to report provitamin A activity (alpha-carotene, beta-carotene, …
Number of citations: 63 onlinelibrary.wiley.com
AL Sowell, DL Huff, PR Yeager, SP Caudill… - Clinical …, 1994 - academic.oup.com
We describe the use of HPLC with multiwavelength detection to measure retinol, alpha-tocopherol, lutein/zeaxanthin, beta-cryptoxanthin, lycopene, alpha-carotene, trans-beta-carotene, …
Number of citations: 258 academic.oup.com
SH Choi, DH Kim, DS Kim - Culinary science and hospitality …, 2011 - koreascience.kr
For tomatoes containing valuable nutrients and biological active substances, this study examined differences in the ascorbic acid, lycopene, ${\beta} $-carotene, and ${\alpha} $-…
Number of citations: 34 koreascience.kr
L Patrick - Alternative Medicine Review, 2000 - go.gale.com
The three [Beta]-carotene intervention trials: the Beta-Carotene and Retinol Efficacy Trial (CARET), Alpha-Tocopherol, Beta-Carotene Cancer Prevention Study (ATBC), and Physician's …
Number of citations: 111 go.gale.com
JA Molina, F De Bustos… - Acta neurologica …, 1999 - Wiley Online Library
To elucidate whether serum alpha and beta‐carotene and retinol levels are related with the risk for amyotrophic lateral sclerosis (ALS), we compared serum levels of alpha‐carotene, …
Number of citations: 24 onlinelibrary.wiley.com
D Albanes, J Virtamo, PR Taylor, M Rautalahti… - The American journal of …, 1997 - Elsevier
… concentrations of beta-carotene (1483%), alpha-carotene (145%), and beta-cryptoxanthin (… of carotenoids, particularly beta-carotene, alpha-carotene, and beta-cryptoxanthin, in both the …
Number of citations: 189 www.sciencedirect.com
WS Stryker, MJ Stampfer, EA Stein… - American journal of …, 1990 - academic.oup.com
… Dietary intake and the plasma levels of retinol, alprta-tocopherol, lycopene, alpha-carotene, … levels of lycopene, retinol, or alpha-carotene in logistic regression analyses after controlling …
Number of citations: 150 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.